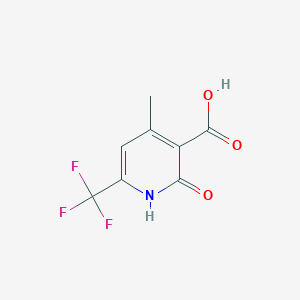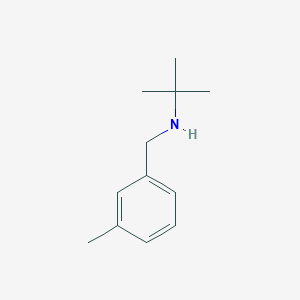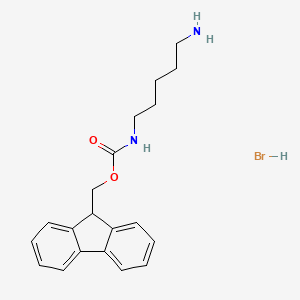
N-Fmoc-cadaverine hydrobromide
描述
作用机制
Target of Action
N-Fmoc-cadaverine hydrobromide is a biochemical used in proteomics research . .
Mode of Action
The compound is a derivative of cadaverine, a polyamine, and is protected by the 9-Fluorenylmethoxycarbonyl (Fmoc) group . The Fmoc group is base-labile, meaning it can be removed under basic conditions . This property is often utilized in peptide synthesis, where the Fmoc group protects the amine group of an amino acid during the coupling process .
Biochemical Pathways
This compound is likely involved in the biochemical pathways related to peptide synthesis. The Fmoc group allows for the selective addition of amino acids in peptide chains . .
Result of Action
The primary result of the action of this compound is the protection of the amine group during peptide synthesis . This allows for the selective addition of amino acids in peptide chains .
Action Environment
The action of this compound is influenced by the pH of the environment. The Fmoc group is stable under acidic conditions but can be removed under basic conditions . This property is crucial for its role in peptide synthesis.
生化分析
Biochemical Properties
It is known to be a solid compound with a melting point of approximately 130°C . It is used as a cross-linking reagent in biochemical research .
Cellular Effects
Cadaverine, a related compound, is known to participate in various physiological processes such as cell division and growth, promoting the development of pistils and stamens, regulating the senescence process, improving fruit development, and increasing yield .
Molecular Mechanism
Cadaverine, a related compound, is known to interact with various biomolecules .
Temporal Effects in Laboratory Settings
It is known to be stable when stored at 2-8°C .
Metabolic Pathways
Cadaverine, a related compound, is known to be involved in various biosynthetic pathways .
准备方法
Synthetic Routes and Reaction Conditions
N-Fmoc-cadaverine hydrobromide is typically synthesized through a reaction involving cadaverine and fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The reaction proceeds as follows:
- The reaction mixture is stirred at room temperature for several hours.
- The product is then purified through crystallization or chromatography to obtain N-Fmoc-cadaverine .
Cadaverine: is reacted with in the presence of a base such as .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
N-Fmoc-cadaverine hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield cadaverine.
Coupling Reactions: It can participate in peptide coupling reactions where the Fmoc group protects the amine functionality during the synthesis.
Common Reagents and Conditions
Piperidine: Used for deprotection of the Fmoc group.
Dicyclohexylcarbodiimide (DCC): Commonly used in peptide coupling reactions.
Major Products Formed
Cadaverine: Formed after the removal of the Fmoc group.
Peptides: Formed through coupling reactions involving this compound.
科学研究应用
N-Fmoc-cadaverine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein interactions and functions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
相似化合物的比较
N-Fmoc-cadaverine hydrobromide is unique due to its specific structure and properties. Similar compounds include:
N-Fmoc-lysine: Another Fmoc-protected amino acid used in peptide synthesis.
N-Fmoc-ornithine: Similar in structure and used for similar applications.
These compounds share the Fmoc protecting group but differ in the amino acid backbone, which affects their reactivity and applications in synthesis .
属性
IUPAC Name |
9H-fluoren-9-ylmethyl N-(5-aminopentyl)carbamate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.BrH/c21-12-6-1-7-13-22-20(23)24-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19H,1,6-7,12-14,21H2,(H,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUIIWVLGUITRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583807 | |
| Record name | (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352351-57-6 | |
| Record name | (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 352351-57-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





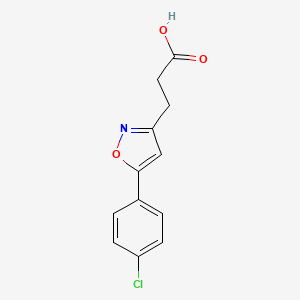
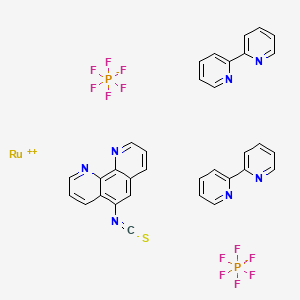
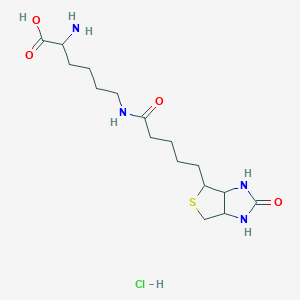
![Azane;[(1R,2R,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B1611716.png)
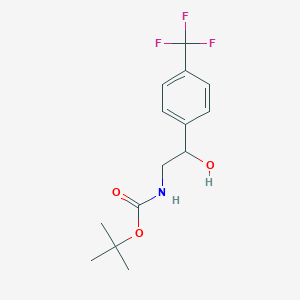
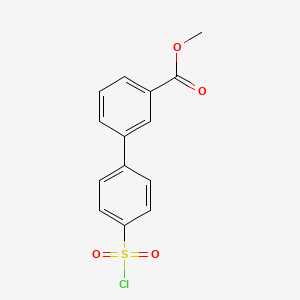
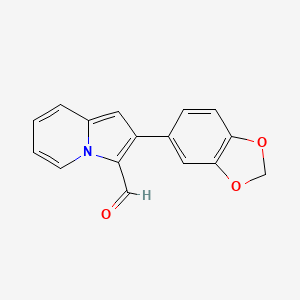
![6-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B1611722.png)
